Structural Elucidation and Synthetic Methodologies of (E)-3-(2-Morpholino-5-nitrophenyl)-2-propenoic Acid
Structural Elucidation and Synthetic Methodologies of (E)-3-(2-Morpholino-5-nitrophenyl)-2-propenoic Acid
Executive Summary
In the landscape of modern drug discovery, highly functionalized cinnamic acid derivatives serve as critical advanced intermediates. (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3) is a prime example of a multi-functional scaffold designed for targeted therapeutics [1]. By integrating a morpholine ring (a privileged solubilizing and hinge-binding moiety), a nitro group (a masked aniline for late-stage diversification), and an α,β -unsaturated carboxylic acid, this molecule offers a highly versatile platform for synthesizing kinase inhibitors and targeted covalent inhibitors (TCIs).
This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its authoritative applications in medicinal chemistry.
Physicochemical Profiling & Structural Elucidation
Understanding the exact structural parameters of this compound is essential for predicting its reactivity and pharmacokinetic behavior. The molecule exclusively adopts the (E)-configuration (trans-isomer) due to the thermodynamic stability of the extended conjugated system.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | (2E)-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enoic acid |
| CAS Number | 300665-18-3 |
| Molecular Formula | C₁₃H₁₄N₂O₅ |
| Molecular Weight | 278.26 g/mol |
| Exact Mass | 278.0903 Da |
| SMILES String | O=C(O)/C=C/c1cc([O-])ccc1N2CCOCC2 |
| Stereochemistry | (E)-isomer (trans) |
Data supported by the National Center for Biotechnology Information [1].
Strategic Synthesis & Methodologies
While cinnamic acid derivatives can be synthesized via palladium-catalyzed Heck couplings, such routes often require expensive catalysts and pre-functionalized aryl halides that may undergo side reactions with the nitro group. Instead, we employ a highly robust, metal-free, two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by a Knoevenagel-Doebner Condensation [3]. This route is a self-validating system; the thermodynamic control inherent to the Doebner modification guarantees the exclusive formation of the (E)-isomer.
Protocol 1: Synthesis of 2-Morpholino-5-nitrobenzaldehyde (S_NAr)
Causality & Logic: The strong electron-withdrawing nitro group at the para position to the chloride leaving group significantly lowers the activation energy for the Meisenheimer complex formation. This allows for a rapid, quantitative S_NAr reaction without the need for transition-metal catalysis.
Step-by-Step Methodology:
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Preparation: Charge a 250 mL round-bottom flask with 2-chloro-5-nitrobenzaldehyde (10.0 g, 53.9 mmol) and anhydrous DMSO (50 mL).
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Reagent Addition: Add morpholine (5.6 g, 64.7 mmol, 1.2 eq) and anhydrous K₂CO₃ (14.9 g, 107.8 mmol, 2.0 eq). The K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of morpholine and driving the reaction forward.
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Reaction: Stir the mixture at 80°C for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the complete consumption of the starting material is observed.
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Workup: Pour the hot mixture into 200 mL of vigorously stirred crushed ice/water. The intermediate, 2-morpholino-5-nitrobenzaldehyde, will precipitate as a bright yellow solid due to its insolubility in the aqueous phase.
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Isolation: Filter under vacuum, wash the filter cake with cold water (3 x 50 mL) to remove residual DMSO and salts, and dry in a vacuum oven at 50°C overnight.
Protocol 2: Knoevenagel-Doebner Condensation
Causality & Logic: The Doebner modification utilizes malonic acid. Piperidine acts as an organocatalyst, forming a highly reactive iminium ion with the aldehyde, which is subsequently attacked by the enolate of malonic acid. The resulting dicarboxylic acid undergoes spontaneous decarboxylation under reflux. Thermodynamic control ensures the exclusive formation of the sterically less hindered (E)-isomer [3].
Step-by-Step Methodology:
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Preparation: In a 250 mL round-bottom flask, dissolve the isolated 2-morpholino-5-nitrobenzaldehyde (10.0 g, 42.3 mmol) and malonic acid (6.6 g, 63.5 mmol, 1.5 eq) in anhydrous pyridine (40 mL).
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Catalysis: Add piperidine (0.36 g, 4.2 mmol, 0.1 eq).
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Reaction: Equip the flask with a reflux condenser and heat to 110°C for 6 hours. CO₂ evolution will be observed as the decarboxylation proceeds.
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Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice water.
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Acidification: Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2-3. The target (E)-propenoic acid will precipitate out of the solution.
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Purification: Filter the crude solid, wash with cold water, and recrystallize from hot ethanol to yield pure (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid.
Mechanistic Pathway (Visualization)
The following diagram maps the logical flow of the synthesis, highlighting the critical intermediates and the thermodynamic drivers of the reaction.
Figure 1: Two-step synthesis workflow from 2-chloro-5-nitrobenzaldehyde to the target E-propenoic acid.
Analytical Characterization (Self-Validating System)
To guarantee scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The table below outlines the expected spectral data that confirms the success of the structural transformations, specifically the (E)-geometry and the preservation of the nitro group.
Table 2: Expected Analytical Characterization Data
| Analytical Technique | Target Signal / Value | Diagnostic Significance |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, J = 16.0 Hz, 1H), δ 6.55 (d, J = 16.0 Hz, 1H) | The large coupling constant (J = 16 Hz) of the vinylic protons definitively confirms the (E)-trans geometry. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.50 (br s, 1H) | Confirms the presence of the carboxylic acid proton. |
| LC-MS (ESI-TOF) | m/z 279.09 [M+H]⁺ | Validates the exact molecular weight (278.26 g/mol ) and formula (C₁₃H₁₄N₂O₅). |
| FT-IR (ATR) | ~1680 cm⁻¹ (C=O stretch) | Indicates the presence of an α,β-unsaturated carboxylic acid carbonyl. |
| FT-IR (ATR) | ~1520 cm⁻¹, ~1340 cm⁻¹ (N-O stretch) | Confirms the integrity of the nitro group post-condensation. |
Applications in Drug Development
(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is engineered to be a highly modular building block in medicinal chemistry:
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The Morpholine Scaffold: Morpholine is widely recognized as a "privileged scaffold" in FDA-approved drugs [2]. It is frequently utilized to improve aqueous solubility, optimize basicity, and enhance metabolic stability. In the context of kinase inhibitors (e.g., PI3K/Akt/mTOR pathways), the oxygen atom of the morpholine ring often acts as a critical hydrogen-bond acceptor, interacting directly with the hinge region of the kinase ATP-binding pocket.
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Nitro Group as a Synthetic Handle: The nitro group serves as a masked amine. Post-synthesis, it can be chemoselectively reduced (e.g., via Pd/C and H₂, or Fe/NH₄Cl) to an aniline. This newly formed amine can then be coupled with various electrophiles to build complex libraries, directly linking the hinge-binding morpholine-aryl system to a solvent-exposed tail.
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Propenoic Acid Tail: The α,β -unsaturated carboxylic acid can undergo amide coupling to attach further pharmacophores. Alternatively, the acrylic system can be leveraged as a Michael acceptor in the design of Targeted Covalent Inhibitors (TCIs), forming irreversible covalent bonds with catalytic cysteine residues in target proteins.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 300665-18-3, (E)-3-(2-Morpholino-5-nitrophenyl)acrylic acid." PubChem, [Link]
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Peyrot, C., et al. "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers." Molecules, National Library of Medicine (PMC), 2022. [Link]
